2-oxo-N-(pyridin-3-yl)-2H-chromene-6-sulfonamide
Description
2-oxo-N-(pyridin-3-yl)-2H-chromene-6-sulfonamide is a coumarin-based sulfonamide derivative characterized by a coumarin core (2-oxo-2H-chromene) substituted with a sulfonamide group at position 6, where the nitrogen of the sulfonamide is linked to a pyridin-3-yl moiety. Coumarin derivatives are widely studied for their diverse biological activities, including antimicrobial, anti-inflammatory, and enzyme-inhibitory properties.
Properties
IUPAC Name |
2-oxo-N-pyridin-3-ylchromene-6-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O4S/c17-14-6-3-10-8-12(4-5-13(10)20-14)21(18,19)16-11-2-1-7-15-9-11/h1-9,16H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKTGQENYDSHLBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NS(=O)(=O)C2=CC3=C(C=C2)OC(=O)C=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxo-N-(pyridin-3-yl)-2H-chromene-6-sulfonamide typically involves the following steps:
Formation of the Chromene Core: The chromene core can be synthesized via the Pechmann condensation reaction, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts.
Introduction of the Sulfonamide Group: The sulfonamide group can be introduced by reacting the chromene derivative with sulfonyl chlorides in the presence of a base such as pyridine.
Attachment of the Pyridinyl Group: The final step involves the coupling of the pyridinyl group to the chromene-sulfonamide intermediate using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-oxo-N-(pyridin-3-yl)-2H-chromene-6-sulfonamide can undergo various chemical reactions, including:
Oxidation: The chromene core can be oxidized to form quinone derivatives.
Reduction: The sulfonamide group can be reduced to form amine derivatives.
Substitution: The pyridinyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted chromene-sulfonamide derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: As a probe for studying enzyme interactions and biological pathways.
Medicine: As a potential therapeutic agent for conditions such as cancer, inflammation, and bacterial infections.
Industry: As a precursor for the synthesis of dyes, pigments, and other functional materials.
Mechanism of Action
The mechanism of action of 2-oxo-N-(pyridin-3-yl)-2H-chromene-6-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the chromene core can participate in π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.
Comparison with Similar Compounds
Table 1: Structural analogs with variations in substituents
Key Findings :
- The presence of a 3-chloro substituent in compounds 6b–6d enhances DPP-IV inhibitory activity compared to non-halogenated analogs. However, the pyridine ring’s nitrogen position (2-, 3-, or 4-yl) modulates potency, with pyridin-2-yl (6b) showing the highest activity .
- Replacement of the pyridin-3-yl group with a 4-sulfamoylphenyl moiety (4a) shifts activity toward antiproliferative effects, suggesting substituent-dependent target selectivity .
Functionalized Derivatives with Heterocyclic Additions
Table 2: Derivatives with extended heterocyclic systems
Key Findings :
- This highlights the role of extended conjugated systems in modulating inflammatory pathways .
- The triazole-phenoxybenzyl derivative (11d) demonstrates enhanced anticancer activity compared to 4a, attributed to improved cellular penetration and interaction with tubulin or kinase targets .
Enzyme Inhibition Profiles
- DPP-IV Inhibition : Chlorinated pyridinyl derivatives (6b–6d) show micromolar IC₅₀ values, with pyridin-2-yl substitution (6b) being most effective. The absence of a 3-Cl group in the target compound may reduce DPP-IV affinity but improve solubility .
Anti-inflammatory vs. Antimicrobial Activity
- Compound 4f’s anti-inflammatory activity (NO inhibition) is independent of antimicrobial effects, emphasizing that bioactivity is governed by specific substituents rather than the coumarin-sulfonamide scaffold alone .
Computational and Physicochemical Insights
- The pyridin-3-yl group in the target compound likely improves aqueous solubility due to hydrogen-bonding capacity .
- Docking Studies : AutoDock Vina simulations () predict that pyridin-3-yl sulfonamides could bind to inflammatory targets (e.g., COX-2) via sulfonamide-pyrrole interactions, though experimental validation is needed .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
